5-Hydroxy-2-isopropyl-5-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-isopropyl-5-methylcyclohexanone is an organic compound with a molecular formula of C10H18O2 It is a derivative of menthone, a naturally occurring monoterpenoid found in essential oils
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-isopropyl-5-methylcyclohexanone can be achieved through several methods. One common approach involves the condensation of 2-isopropyl-5-methylcyclohexanone with hydroxylamine to form the corresponding oxime, followed by reduction to yield the desired hydroxy compound . The reaction typically requires a catalytic amount of glacial acetic acid and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-isopropyl-5-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxy-2-isopropyl-5-methylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-isopropyl-5-methylcyclohexanone involves its interaction with specific molecular targets and pathways. For example, it may bind to transient receptor potential channels (TRP) and modulate their activity, leading to various physiological effects. Additionally, it can act as a modulator of GABA A receptors, demonstrating anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
Menthone: A naturally occurring monoterpenoid with a similar structure but lacking the hydroxy group.
Isomenthone: An isomer of menthone with a different arrangement of functional groups.
Neomenthol: A reduction product of menthone with a hydroxyl group in a different position.
Uniqueness
5-Hydroxy-2-isopropyl-5-methylcyclohexanone is unique due to the presence of the hydroxy group, which imparts different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-hydroxy-5-methyl-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)6-9(8)11/h7-8,12H,4-6H2,1-3H3 |
InChI Key |
MITMEWYOGQSHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1=O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.